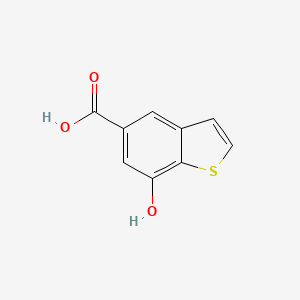

7-Hydroxy-1-benzothiophene-5-carboxylic acid

Description

BenchChem offers high-quality 7-Hydroxy-1-benzothiophene-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1-benzothiophene-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYZPTEJBCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(C=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutics.[1] This document is intended for an audience of trained chemists and assumes a working knowledge of standard laboratory techniques and safety protocols.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals. Its structural similarity to endogenous molecules and its ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[1][2] The inherent chemical stability and the rich possibilities for functionalization make the benzothiophene nucleus an attractive starting point for the design of new chemical entities with tailored pharmacological profiles.

This guide will delineate a multi-step synthetic route to 7-Hydroxy-1-benzothiophene-5-carboxylic acid, commencing from readily available starting materials. Each synthetic step will be discussed in detail, including the underlying reaction mechanism, experimental protocol, and key considerations for maximizing yield and purity.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that involves the sequential introduction of the required functional groups onto a pre-formed benzothiophene core. The hydroxyl and carboxylic acid groups are often best handled in protected forms during the synthesis to avoid unwanted side reactions. A methoxy group serves as an excellent protecting group for the hydroxyl function, which can be cleaved in the final step. The carboxylic acid can be introduced via the oxidation of a formyl group, which in turn can be installed through an electrophilic aromatic substitution reaction.

This leads to the following proposed forward synthesis, which will be the focus of this guide:

Caption: Proposed synthetic pathway for 7-Hydroxy-1-benzothiophene-5-carboxylic acid.

Step 1: Synthesis of 7-Methoxy-1-benzothiophene

The synthesis of the benzothiophene core with the desired 7-methoxy substitution can be achieved through several established methods for benzothiophene formation. A common and effective approach involves the construction of the thiophene ring onto a pre-functionalized benzene derivative.

Preparation of 3-Methoxybenzenethiol from 3-Methoxyphenol

The initial step involves the conversion of the hydroxyl group of 3-methoxyphenol into a thiol. This can be accomplished via a two-step process involving the Newman-Kwart rearrangement.

-

Reaction: 3-Methoxyphenol is first reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the O-aryl dimethylthiocarbamate. This intermediate is then heated to induce the Newman-Kwart rearrangement, which isomerizes the O-thiocarbamate to the S-thiocarbamate. Subsequent hydrolysis of the S-thiocarbamate with a strong base (e.g., sodium hydroxide) yields the desired 3-methoxybenzenethiol.

-

Causality: The Newman-Kwart rearrangement is a reliable method for converting phenols to thiophenols. The thermal rearrangement is intramolecular and proceeds through a cyclic transition state. The use of a protecting group strategy for the thiol, in the form of the thiocarbamate, prevents its premature oxidation.

Cyclization to 7-Methoxy-1-benzothiophene

With 3-methoxybenzenethiol in hand, the thiophene ring can be constructed through various cyclization strategies. One common method involves reaction with an appropriate two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, followed by acid-catalyzed cyclization.

-

Reaction: 3-Methoxybenzenethiol is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base to form the corresponding thioether. This intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures to effect an intramolecular electrophilic cyclization, affording 7-methoxy-1-benzothiophene.

-

Causality: The acid-catalyzed cyclization proceeds via the formation of an electrophilic species (an oxonium ion or a carbocation) from the acetal, which then attacks the electron-rich aromatic ring at the position ortho to the thioether linkage. The methoxy group, being an ortho, para-director, activates the desired position for electrophilic attack.

Step 2: Vilsmeier-Haack Formylation of 7-Methoxy-1-benzothiophene

The introduction of the formyl group at the 5-position of the benzothiophene ring is a key step. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]

-

Reaction: 7-Methoxy-1-benzothiophene is treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent, and upon completion, the intermediate iminium salt is hydrolyzed with water to yield 5-formyl-7-methoxy-1-benzothiophene.

-

Causality: The Vilsmeier reagent is a weak electrophile that preferentially attacks electron-rich positions on the aromatic ring. In 7-methoxy-1-benzothiophene, the methoxy group is a strongly activating, ortho, para-directing group. While substitution at the 2-position of the thiophene ring is also possible, electrophilic substitution on the benzene ring of benzothiophenes is well-documented.[7] The precise regiochemical outcome can be influenced by steric and electronic factors, and experimental optimization may be required to maximize the yield of the desired 5-formyl isomer.

Step 3: Oxidation of the Formyl Group to a Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a standard and generally high-yielding transformation in organic synthesis. Numerous oxidizing agents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups in the molecule.

-

Reaction: 5-Formyl-7-methoxy-1-benzothiophene is oxidized to 7-methoxy-1-benzothiophene-5-carboxylic acid. A variety of mild oxidizing agents can be used, such as potassium permanganate (KMnO₄) under basic conditions, or a Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).

-

Causality: The Pinnick oxidation is often preferred for its high functional group tolerance and mild reaction conditions, which minimize the risk of over-oxidation or side reactions with the electron-rich benzothiophene ring system.

Step 4: Demethylation to Yield 7-Hydroxy-1-benzothiophene-5-carboxylic acid

The final step in the synthesis is the deprotection of the 7-methoxy group to reveal the target hydroxyl functionality. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[8][9][10][11]

-

Reaction: 7-Methoxy-1-benzothiophene-5-carboxylic acid is treated with boron tribromide in an inert solvent such as dichloromethane (DCM) at low temperature (e.g., 0 °C to room temperature). The reaction is then quenched with water or methanol to hydrolyze the boron-oxygen bond and liberate the free hydroxyl group.

-

Causality: BBr₃ is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. The reaction is typically clean and high-yielding for aryl methyl ethers.

Experimental Protocols

General Considerations:

All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol for Vilsmeier-Haack Formylation (Illustrative):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous 1,2-dichloroethane (DCE).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 7-methoxy-1-benzothiophene (1 equivalent) in anhydrous DCE dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-formyl-7-methoxy-1-benzothiophene.

Protocol for Demethylation with Boron Tribromide (Illustrative):

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-1-benzothiophene-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 2-3 equivalents) in DCM dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield 7-hydroxy-1-benzothiophene-5-carboxylic acid.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1a | O-Aryl Dimethylthiocarbamate Formation | Dimethylthiocarbamoyl chloride, Et₃N | >90 |

| 1b | Newman-Kwart Rearrangement | Heat | >85 |

| 1c | Hydrolysis to Thiophenol | NaOH | >90 |

| 1d | Thioether Formation & Cyclization | Chloroacetaldehyde dimethyl acetal, PPA | 60-80 |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 50-70 (isomer dependent) |

| 3 | Oxidation | NaClO₂, 2-methyl-2-butene | >90 |

| 4 | Demethylation | BBr₃ | 80-95 |

Yields are estimates based on literature precedents for similar transformations and may vary depending on the specific substrate and reaction conditions.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. By leveraging well-established synthetic methodologies such as the Newman-Kwart rearrangement, Vilsmeier-Haack formylation, and BBr₃-mediated demethylation, this valuable research compound can be accessed in a multi-step sequence. The provided protocols offer a starting point for laboratory synthesis, with the understanding that optimization of reaction conditions is a standard part of chemical research. The successful synthesis of this target molecule will undoubtedly facilitate further exploration of the pharmacological potential of novel benzothiophene derivatives.

References

-

N.d. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing). Accessed January 22, 2026. [Link]

- Algso, M. A. S., et al. 2020. "Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions." Russian Journal of Organic Chemistry, vol. 56, no. 7, pp. 1272–1278.

-

N.d. The Role of 1-Benzothiophene-5-carboxylic Acid in Modern Synthesis. Accessed January 22, 2026. [Link]

-

N.d. Benzothiophene synthesis - Organic Chemistry Portal. Accessed January 22, 2026. [Link]

- Alikhani, Z., et al. 2022. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." The Journal of Organic Chemistry, vol. 87, no. 9, pp. 6312-6320.

-

N.d. Synthesis of 3-methoxy-5-methylphenol - PrepChem.com. Accessed January 22, 2026. [Link]

-

N.d. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Accessed January 22, 2026. [Link]

-

N.d. 7-methoxy-2,3-dimethyl-1-benzothiophene - C11H12OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Accessed January 22, 2026. [Link]

-

N.d. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 22, 2026. [Link]

-

N.d. Vilsmeier-Haack Reaction - Organic Chemistry Portal. Accessed January 22, 2026. [Link]

-

N.d. O-Demethylation | Chem-Station Int. Ed. Accessed January 22, 2026. [Link]

-

N.d. Vilsmeier-Haack Reaction - YouTube. Accessed January 22, 2026. [Link]

- Matsuzawa, T., Hosoya, T., & Yoshida, S. 2020. "One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides." Chemical Science, vol. 11, no. 36, pp. 9733-9738.

-

N.d. 13 Friedel-Crafts Acylation. Accessed January 22, 2026. [Link]

-

N.d. Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... | Download Scientific Diagram - ResearchGate. Accessed January 22, 2026. [Link]

- N.d.

-

N.d. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Accessed January 22, 2026. [Link]

-

N.d. Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. Accessed January 22, 2026. [Link]

- N.d.

-

N.d. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Accessed January 22, 2026. [Link]

-

N.d. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. Accessed January 22, 2026. [Link]

- Đud, M., et al. 2019. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, vol. 15, pp. 1313-1320.

-

N.d. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers - CORE. Accessed January 22, 2026. [Link]

- Baxter, R. D., et al. 2015. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." ACS Omega, vol. 1, no. 1, pp. 96-101.

-

N.d. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... - ResearchGate. Accessed January 22, 2026. [Link]

-

N.d. Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Accessed January 22, 2026. [Link]

-

N.d. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Accessed January 22, 2026. [Link]

-

N.d. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Accessed January 22, 2026. [Link]

- Barbero, M., et al. 2022. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry, vol. 87, no. 11, pp. 7149-7161.

-

N.d. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem - NIH. Accessed January 22, 2026. [Link]

-

N.d. Synthesis of 3‐Arylselanyl Benzothiophenes through Visible‐Light‐Mediated Radical Cyclization | Request PDF - ResearchGate. Accessed January 22, 2026. [Link]

-

N.d. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S.. Accessed January 22, 2026. [Link]

- N.d.

-

N.d. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. Accessed January 22, 2026. [Link]

-

N.d. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. Accessed January 22, 2026. [Link]

-

N.d. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Accessed January 22, 2026. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Spectroscopic Data for 7-Hydroxy-1-benzothiophene-5-carboxylic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated protocols for experimental data acquisition. Our approach underscores a commitment to scientific integrity, providing a well-reasoned and authoritative framework for the spectroscopic identification and characterization of this compound.

Introduction: The Structural Significance of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

The benzothiophene scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds and organic materials. The specific substitution pattern of 7-Hydroxy-1-benzothiophene-5-carboxylic acid, featuring both a hydroxyl (a hydrogen bond donor and potential site for derivatization) and a carboxylic acid group (a key functionality for modulating solubility and serving as a synthetic handle), makes it a compound of significant interest. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems.

This guide provides a predictive spectroscopic profile of the title compound. The subsequent sections will delve into the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Caption: Molecular structure of 7-Hydroxy-1-benzothiophene-5-carboxylic acid.

Predicted ¹H NMR Spectroscopy

Proton NMR is a cornerstone technique for structural elucidation. The predicted ¹H NMR spectrum of 7-Hydroxy-1-benzothiophene-5-carboxylic acid in a solvent like DMSO-d₆ is expected to reveal distinct signals for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.

Predicted Chemical Shifts and Coupling Constants

The chemical shifts are estimated based on the additive effects of the substituents on the benzothiophene ring system. The hydroxyl group is an electron-donating group, which tends to shield ortho and para protons, while the carboxylic acid group is electron-withdrawing, deshielding nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.6 - 7.8 | d | J2,3 = 5.0 - 5.5 | Typical for α-proton of the thiophene ring. |

| H-3 | 7.3 - 7.5 | d | J3,2 = 5.0 - 5.5 | Typical for β-proton of the thiophene ring. |

| H-4 | 7.9 - 8.1 | s | - | Singlet due to lack of adjacent protons. Deshielded by the carboxylic acid group. |

| H-6 | 7.0 - 7.2 | s | - | Singlet due to lack of adjacent protons. Shielded by the hydroxyl group. |

| 7-OH | 9.5 - 10.5 | br s | - | Phenolic proton, broad due to exchange. |

| 5-COOH | 12.0 - 13.0 | br s | - | Carboxylic acid proton, highly deshielded and broad.[1] |

Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized 7-Hydroxy-1-benzothiophene-5-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH and -COOH protons, which might be lost in D₂O.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[2]

-

Tune and match the probe for ¹H.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Spectral width: -2 to 16 ppm

-

Number of scans: 16-64 (adjust for signal-to-noise)

-

Relaxation delay (d1): 2-5 seconds

-

Acquisition time: 3-4 seconds

-

-

To confirm the hydroxyl and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -COOH protons should disappear or significantly diminish.[1]

-

Caption: Experimental workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides critical information about the carbon framework of the molecule. All nine carbon atoms in 7-Hydroxy-1-benzothiophene-5-carboxylic acid are chemically non-equivalent and are expected to produce distinct signals.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 125 - 128 | Thiophene ring carbon. |

| C-3 | 122 - 125 | Thiophene ring carbon. |

| C-3a | 138 - 141 | Bridgehead carbon. |

| C-4 | 118 - 122 | Aromatic CH, ortho to hydroxyl. |

| C-5 | 130 - 133 | Carbonyl-bearing carbon. |

| C-6 | 110 - 114 | Aromatic CH, ortho to hydroxyl. |

| C-7 | 155 - 158 | Hydroxyl-bearing carbon. |

| C-7a | 135 - 138 | Bridgehead carbon. |

| 5-COOH | 168 - 172 | Carboxylic acid carbonyl carbon.[1] |

Experimental Protocol for ¹³C NMR Acquisition

Objective: To identify all unique carbon environments in the molecule.

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer, ensuring the probe is tuned for ¹³C (approximately 100 MHz).

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Spectral width: 0 to 200 ppm

-

Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation delay (d1): 2 seconds

-

-

For distinguishing between quaternary, CH, CH₂, and CH₃ carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of 7-Hydroxy-1-benzothiophene-5-carboxylic acid is expected to be dominated by absorptions from the hydroxyl and carboxylic acid moieties.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity/Shape | Rationale |

| O-H stretch (Phenol) | 3200 - 3550 | Strong, Broad | Characteristic of hydrogen-bonded phenolic -OH.[3][4][5][6] |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Overlaps with C-H stretches, characteristic of carboxylic acid dimers. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Aromatic C-H vibrations. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl of an aromatic carboxylic acid. |

| C=C stretch (Aromatic) | 1550 - 1600 | Medium | Benzothiophene ring skeletal vibrations. |

| C-O stretch (Phenol) | 1200 - 1260 | Strong | Aryl C-O stretching. |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching of the carboxylic acid group. |

| O-H bend (out-of-plane) | 900 - 950 | Medium, Broad | Bending vibration of the carboxylic acid -OH. |

Experimental Protocol for IR Acquisition

Objective: To confirm the presence of key functional groups.

-

Sample Preparation:

-

Ensure the sample is dry, as moisture will introduce a broad O-H band.

-

For Attenuated Total Reflectance (ATR) IR: Place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample (or KBr pellet) in the spectrometer.

-

Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular formula of 7-Hydroxy-1-benzothiophene-5-carboxylic acid is C₉H₆O₃S, with a monoisotopic mass of 210.0038 Da.

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 210, corresponding to the intact molecule.

-

[M - OH]⁺: A significant fragment at m/z = 193, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[1][7][8][9]

-

[M - H₂O]⁺˙: A potential fragment at m/z = 192, arising from the loss of water.

-

[M - COOH]⁺: A fragment at m/z = 165, due to the loss of the entire carboxylic acid group.[1][7][8][9]

-

[M - CO₂]⁺˙: Decarboxylation can lead to a fragment at m/z = 166.

-

Further Fragmentation: Subsequent loss of CO from the benzofuran-like fragments can also be anticipated.

Experimental Protocol for MS Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for accurate mass, or Electron Ionization for fragmentation patterns).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

For High-Resolution MS (HRMS):

-

Use ESI in negative ion mode to observe the [M-H]⁻ ion at m/z = 208.9965. This provides a highly accurate mass for elemental composition confirmation.

-

-

For EI-MS:

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. By leveraging established principles and data from analogous compounds, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the acquisition of this data. This document serves as a valuable resource for any researcher embarking on the synthesis, isolation, or characterization of this and related benzothiophene derivatives, providing a solid foundation for structural verification and further investigation.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR". Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group... Chem. Asian J., 10.1002/asia.201800137.

- Indian Academy of Sciences. (2018).

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved from [Link]

-

ConnectSci. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives... Retrieved from [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Spectroscopy Tutorial: Phenols and Enols. (n.d.). Retrieved from [Link]

-

Organic Letters. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzo[b]thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

ATB. (n.d.). BENZOTHIOPHENE. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo[C]thiophene, octahydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo(b)thiophene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. GCMS Section 6.12 [people.whitman.edu]

Mass spectrometry fragmentation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Hydroxy-1-benzothiophene-5-carboxylic acid (C₉H₆O₃S), a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is paramount for accurate identification, structural elucidation, and metabolic profiling in complex matrices. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of mass spectrometry.

Introduction: The Analytical Imperative

7-Hydroxy-1-benzothiophene-5-carboxylic acid belongs to the benzothiophene family, a class of sulfur-containing heterocyclic compounds.[1] The presence of three key functional moieties—a benzothiophene core, a hydroxyl group, and a carboxylic acid group—dictates its physicochemical properties and, consequently, its behavior within a mass spectrometer. The acidic and polar nature of the hydroxyl and carboxyl groups makes Electrospray Ionization (ESI) the ideal method for generating gas-phase ions with minimal in-source degradation. This guide will explore the collision-induced dissociation (CID) pathways in both negative and positive ion modes, providing a predictive framework for tandem mass spectrometry (MS/MS) experiments.

Experimental Design & Rationale

A robust analytical method hinges on the logical selection of experimental parameters. The protocol described herein is designed as a self-validating system, ensuring reproducibility and data integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Workflow

The coupling of liquid chromatography with tandem mass spectrometry provides the necessary selectivity and sensitivity for analyzing the target compound. The LC stage separates the analyte from potential isomers and impurities, while the MS/MS stage provides definitive structural information.

Caption: A typical LC-MS/MS experimental workflow.

Detailed Experimental Protocol

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 7-Hydroxy-1-benzothiophene-5-carboxylic acid in methanol.

-

Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B. The use of a solvent composition matching the initial LC conditions prevents peak distortion.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase is ideal for retaining moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion mode analysis. For negative ion mode, 5 mM Ammonium Acetate in Water is recommended to facilitate deprotonation.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or 5 mM Ammonium Acetate for negative mode).

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions. This gradient ensures efficient elution and separation.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Negative and Positive.

-

Capillary Voltage: -3.5 kV (Negative), +4.0 kV (Positive).

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

MS/MS Analysis:

-

Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 193.00) in negative mode and the [M+H]⁺ ion (m/z 195.01) in positive mode.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This allows for the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete fragmentation map.

-

Fragmentation Analysis in Negative Ion Mode (ESI⁻)

In negative ESI mode, ionization is achieved via deprotonation, typically at the most acidic site. For 7-Hydroxy-1-benzothiophene-5-carboxylic acid, the carboxylic acid proton is the most labile, leading to the formation of the [M-H]⁻ precursor ion at m/z 193.00 . The subsequent fragmentation is dominated by characteristic losses from the carboxylate group.

The primary and most diagnostically significant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This decarboxylation is a highly favorable process for deprotonated aromatic carboxylic acids, resulting in a stable anionic fragment.[2][3]

Caption: Proposed fragmentation pathway in negative ion mode.

A subsequent fragmentation of the m/z 149.01 ion can occur via the loss of carbon monoxide (CO, 27.99 Da) from the deprotonated hydroxyl group, yielding a fragment at m/z 121.01 .

Fragmentation Analysis in Positive Ion Mode (ESI⁺)

In positive ESI mode, the molecule is protonated to form the [M+H]⁺ precursor ion at m/z 195.01 . The protonation site can be the hydroxyl oxygen, the carbonyl oxygen, or the sulfur atom, leading to a more complex fragmentation pattern compared to the negative mode.

The most probable initial fragmentation steps involve the neutral loss of small, stable molecules like water (H₂O) and carbon monoxide (CO).[2]

-

Loss of Water: Protonation of the hydroxyl group facilitates its elimination as H₂O (18.01 Da), producing a prominent ion at m/z 177.00 .

-

Loss of Carbon Monoxide: Following protonation of the carboxylic acid, a concerted loss of CO (27.99 Da) can occur, leading to an ion at m/z 167.01 . This is a common pathway for aromatic acids.[3][4]

Caption: Primary fragmentation pathway in positive ion mode.

Further fragmentation of the m/z 177.00 ion can proceed via the loss of CO, yielding a fragment at m/z 149.01 . This ion likely corresponds to a protonated benzothiophenol structure. Studies on the fragmentation of benzothiophene radical cations have shown that the fused ring system is relatively stable, but cleavage can be initiated after the loss of functional groups.[5]

Summary of Key Fragmentation Data

The following table summarizes the expected high-resolution mass data for the precursor and major product ions of 7-Hydroxy-1-benzothiophene-5-carboxylic acid.

| Ion Mode | Precursor/Product | Observed m/z (Da) | Proposed Formula | Neutral Loss |

| Negative | [M-H]⁻ | 193.0016 | C₉H₅O₃S⁻ | - |

| Product Ion | 149.0118 | C₈H₅OS⁻ | CO₂ (43.9898) | |

| Product Ion | 121.0169 | C₇H₅S⁻ | CO₂ + CO (71.9847) | |

| Positive | [M+H]⁺ | 195.0165 | C₉H₇O₃S⁺ | - |

| Product Ion | 177.0059 | C₉H₅O₂S⁺ | H₂O (18.0106) | |

| Product Ion | 149.0118 | C₈H₅OS⁺ | H₂O + CO (45.0055) |

Conclusion

The mass spectrometry fragmentation of 7-Hydroxy-1-benzothiophene-5-carboxylic acid is predictable and governed by the chemistry of its constituent functional groups. In negative ion mode, the fragmentation is characterized by a dominant loss of CO₂, a hallmark of carboxylic acids. In positive ion mode, the fragmentation is initiated by the loss of water from the hydroxyl group, followed by the loss of carbon monoxide. High-resolution mass spectrometry is essential for confirming the elemental composition of these fragments and providing unequivocal structural identification. The methodologies and predictive data presented in this guide serve as a robust foundation for the analysis of this compound and its related analogues in various scientific applications.

References

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][2]

-

Frank, A. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved from [Link][3]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link][6]

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9. Retrieved from [Link][5]

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. Retrieved from [Link][7]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link][4]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][8]

-

Li, A., et al. (2012). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. PubMed. Retrieved from [Link][9]

-

ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link][10]

Sources

- 1. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.12 [people.whitman.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Elucidating the Vibrational Signature of a Key Heterocycle

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

7-Hydroxy-1-benzothiophene-5-carboxylic acid is a heterocyclic compound featuring a benzothiophene core, a scaffold of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives are known to possess a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for quality control, structural confirmation, and understanding intermolecular interactions in drug development.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3][4] This guide serves as a comprehensive technical resource on the application of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and provide a detailed interpretation of the expected spectral features, grounding our analysis in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Key Vibrational Moieties

The infrared spectrum of 7-Hydroxy-1-benzothiophene-5-carboxylic acid is dictated by the vibrational modes of its constituent functional groups. Understanding the structure is the first step in predicting and interpreting its spectrum. The molecule comprises three key regions: a phenolic hydroxyl group, an aromatic carboxylic acid, and the fused benzothiophene ring system.

Figure 2: Comparative experimental workflows for ATR and KBr pellet FTIR analysis.

Spectral Analysis and Interpretation

The FTIR spectrum of 7-Hydroxy-1-benzothiophene-5-carboxylic acid can be interpreted by assigning absorption bands to the vibrations of its specific functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which contains complex vibrations unique to the overall molecular structure. [5][6]

Expected Absorption Bands

The following table summarizes the predicted characteristic vibrational frequencies based on established correlation charts for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Characteristics |

| 3600 - 3200 | O-H Stretch (Phenolic) | Hydroxyl (-OH) | Strong, broad peak due to hydrogen bonding. [7][8] |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Carboxylic Acid (-COOH) | Very strong, very broad absorption, often overlapping with C-H stretches. Caused by hydrogen-bonded dimers. [9] |

| 3100 - 3000 | Aromatic C-H Stretch | Benzothiophene Ring | Weak to medium, sharp peaks appearing at a slightly higher frequency than aliphatic C-H stretches. [10][11] |

| ~1690 | C=O Stretch (Carbonyl) | Carboxylic Acid (-COOH) | Very strong, sharp peak. Frequency is lowered from the typical ~1710 cm⁻¹ due to conjugation with the aromatic ring. [9][12] |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzothiophene Ring | Multiple medium to strong, sharp bands characteristic of the aromatic system. [10][11] |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid, Phenol | Strong intensity band. [7] |

| 900 - 675 | C-H Out-of-Plane Bending ("oop") | Benzothiophene Ring | Strong bands whose exact position and number are highly diagnostic of the substitution pattern on the aromatic ring. [10] |

Detailed Interpretation

-

The Hydroxyl Region (4000-2500 cm⁻¹): This region will be dominated by two extremely broad O-H stretching absorptions. The phenolic -OH stretch typically appears as a broad band around 3200-3600 cm⁻¹. [13]The carboxylic acid -OH stretch is even broader, appearing from 3300 cm⁻¹ down to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. [14][15]These two broad features will likely merge, creating a massive, overarching absorption band across this entire region. Superimposed on this broad envelope, the sharper, weaker aromatic C-H stretching peaks should be visible just above 3000 cm⁻¹. [10]

-

The Carbonyl and Double-Bond Region (1800-1400 cm⁻¹): The most intense and diagnostic peak in the entire spectrum is expected to be the C=O stretch of the carboxylic acid. For dimeric, conjugated aromatic carboxylic acids, this peak typically appears at a lower wavenumber, around 1690 cm⁻¹. [12]Following this, a series of sharp peaks between 1600 and 1450 cm⁻¹ will correspond to the C=C stretching vibrations within the fused aromatic ring system. [11]

-

The Fingerprint Region (1400-650 cm⁻¹): This region contains a wealth of structural information. A strong C-O stretching band from both the phenol and carboxylic acid groups is expected between 1320-1210 cm⁻¹. [7]Additionally, the C-H out-of-plane bending vibrations below 900 cm⁻¹ provide confirmatory evidence of the aromatic substitution pattern. Vibrations specific to the thiophene portion of the ring system, such as C-S stretching modes, also appear in this region, though they are often weaker and coupled with other vibrations. [16]

Figure 3: Logical relationship between molecular functional groups and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of 7-Hydroxy-1-benzothiophene-5-carboxylic acid provides a rich dataset for unequivocal structural confirmation. By employing standardized protocols, such as ATR or KBr pellet methods, a high-quality spectrum can be reliably obtained. The key to interpretation lies in systematically identifying the characteristic, high-intensity bands of the carboxylic acid (a very broad O-H stretch and a strong C=O stretch near 1690 cm⁻¹) and the phenolic hydroxyl group, supported by the sharper absorptions of the aromatic C-H and C=C bonds. This guide provides the foundational knowledge for researchers to confidently apply FTIR spectroscopy in the analysis and quality control of this important benzothiophene derivative.

References

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]

-

What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

-

Attenuated total reflectance. (n.d.). Wikipedia. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Millennial Scientific. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Research Publications, 11(2). Retrieved from [Link]

-

What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Infrared spectra of the O– H stretching mode of phenol in carbon... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Experimental and theoretical IR spectra of thiophene... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]

-

Thiophene ring vibrations. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. Retrieved from [Link]

-

FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of Thiophene fused arylbenzot[17][16]hieno[2,3-d]thiazole derivatives. (2023, February 2). Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Buy 7-Methyl-1-benzothiophene-5-carboxylic acid [smolecule.com]

- 3. covalent.com [covalent.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. azooptics.com [azooptics.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. tutorchase.com [tutorchase.com]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

A Technical Guide to the Solubility and Stability of 7-Hydroxy-1-benzothiophene-5-carboxylic acid: A Methodological Framework for Preclinical Assessment

Abstract

7-Hydroxy-1-benzothiophene-5-carboxylic acid represents a promising heterocyclic scaffold, integrating key pharmacophoric elements—a phenolic hydroxyl group, a carboxylic acid, and a benzothiophene core—that are prevalent in numerous biologically active agents. As with any candidate molecule in the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely check-box parameters; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to meticulously evaluate the solubility and stability of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. In the absence of extensive published data on this specific molecule, this document leverages established first principles, data from structurally analogous compounds, and industry-standard methodologies to present a predictive and actionable guide. We will detail the causal relationships behind experimental choices, provide robust, self-validating protocols, and offer expert insights into navigating the common challenges associated with heterocyclic carboxylic acids.

Introduction: The Benzothiophene Scaffold in Drug Discovery

The benzothiophene moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for designing targeted therapies. The specific molecule of interest, 7-Hydroxy-1-benzothiophene-5-carboxylic acid, combines this scaffold with two ionizable functional groups: a phenolic hydroxyl group and a carboxylic acid. This combination suggests a potential for pH-dependent solubility and a complex stability profile that warrants rigorous investigation.

This guide is structured to provide a logical workflow for characterization, moving from theoretical predictions to practical experimental designs. The objective is to equip the research and development professional with the necessary tools to generate a comprehensive data package, enabling informed decisions on the progression of this or any similar candidate molecule.

Predicted Physicochemical Properties: An In Silico Foundation

Prior to embarking on extensive laboratory work, an in silico assessment based on the molecule's structure can provide valuable foresight into its behavior. The properties of the key functional groups are the primary drivers of its physicochemical profile.

-

Carboxylic Acid (-COOH): This group is acidic, with an estimated pKa typically in the range of 3-5. Below this pKa, it will be predominantly in its neutral, less water-soluble form. Above this pKa, it will exist as the highly soluble carboxylate anion.

-

Phenolic Hydroxyl (-OH): This group is weakly acidic, with a pKa generally in the range of 8-10. It will be neutral at physiological pH but can be ionized to a phenolate anion under basic conditions.

-

Benzothiophene Core: This fused aromatic system contributes to the molecule's hydrophobicity and potential for photosensitivity. The sulfur atom can be susceptible to oxidation.

By comparing with structurally related molecules available in public databases, we can triangulate a predicted property profile.

Table 1: Predicted Physicochemical Properties of 7-Hydroxy-1-benzothiophene-5-carboxylic acid and Analogous Compounds

| Property | Predicted Value (Target Compound) | 1-Benzothiophene-5-carboxylic acid[1] | 5-Hydroxy-1-benzothiophene-2-carboxylic acid[2] | 7-Hydroxycoumarin-3-carboxylic acid[3] |

| Molecular Weight | ~208.2 g/mol | 178.21 g/mol | 194.21 g/mol | 206.15 g/mol |

| Predicted LogP | 2.0 - 2.5 | 2.6 | 2.4 | 1.8 |

| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 3 | 4 | 5 |

| Predicted pKa (Acidic) | 3.5 - 4.5 (Carboxylic Acid) | N/A | N/A | N/A |

| Predicted pKa (Weakly Acidic) | 8.5 - 9.5 (Phenol) | N/A | N/A | N/A |

Note: Predicted values for the target compound are estimations based on chemical principles and data from analogs.

These predictions suggest that the molecule will exhibit classic pH-dependent solubility, being poorly soluble at acidic pH and increasingly soluble as the pH rises and the functional groups ionize.

Comprehensive Solubility Profiling

Solubility is a critical factor for oral bioavailability and is a prerequisite for many formulation strategies. A multi-faceted approach is required to fully characterize this property.

The Causality of pH-Dependent Solubility

The ionization state of a molecule is a primary determinant of its aqueous solubility. For 7-Hydroxy-1-benzothiophene-5-carboxylic acid, three principal species will exist in equilibrium depending on the pH of the medium. Understanding this relationship is not merely academic; it directly informs pre-formulation strategies, such as salt selection or the use of pH-modifying excipients.

Caption: pH-dependent ionization states of the target molecule.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method.[4] This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical endpoint.

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer under equilibrium conditions.[4]

Materials:

-

7-Hydroxy-1-benzothiophene-5-carboxylic acid (solid)

-

Phosphate-citrate buffers (pH 2, 4, 6, 7.4) and other relevant media

-

HPLC-grade water, acetonitrile, methanol

-

Calibrated analytical balance, pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Validated HPLC-UV method for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to vials containing a known volume of each pH buffer (e.g., 1 mL). The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium. Expert Insight: Causality dictates a time-course experiment (e.g., sampling at 24, 48, and 72 hours) should be performed initially to determine when concentration plateaus. For most compounds, 48 hours is sufficient.

-

Phase Separation: After equilibration, allow the vials to stand to let larger particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Trustworthiness Check: Compare results from centrifugation with those from filtration. Adsorption to the filter can underestimate solubility, while incomplete centrifugation can lead to overestimation due to suspended microparticles.[5]

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase into a calibrated volumetric flask to a concentration within the linear range of the HPLC assay.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility at that pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

A stability-indicating analytical method (SIAM) is a validated assay that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7] Its development is underpinned by forced degradation, or stress testing.

The Logic of Stress Testing

The purpose of stress testing is twofold: it elucidates the intrinsic stability of the molecule by identifying likely degradation pathways, and it generates the very degradation products needed to prove the specificity of the analytical method.[7][8]

Potential Degradation Pathways: Based on the structure, we can anticipate several vulnerabilities:

-

Oxidation: The electron-rich phenol ring and the thiophene sulfur are potential sites of oxidation. Common reagents like hydrogen peroxide can be used to simulate this pathway, potentially forming sulfoxides, sulfones, or quinone-type structures. The carboxylic acid group may also facilitate decarboxylation via a free radical pathway.[9]

-

Hydrolysis: While the core structure is not readily hydrolyzable, stability should be assessed across a wide pH range (e.g., pH 2, 7, 10) at elevated temperatures to ensure no unexpected ring opening or other reactions occur.

-

Photostability: Aromatic systems are often photosensitive. Exposure to controlled light energy (as per ICH Q1B guidelines) is necessary to assess the potential for photodegradation.

-

Thermal Degradation: Heating the solid drug (dry heat) or a solution can reveal thermally labile points, with decarboxylation being a primary concern for carboxylic acids.

Caption: Potential Forced Degradation Pathways.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust, specific, and validated reversed-phase HPLC (RP-HPLC) method capable of separating the parent compound from all potential degradation products generated during stress testing.

Materials:

-

Stressed samples (from oxidative, hydrolytic, photolytic, and thermal studies)

-

Reference standard of 7-Hydroxy-1-benzothiophene-5-carboxylic acid

-

HPLC system with UV/PDA detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

HPLC-grade solvents and buffers (e.g., ammonium acetate, acetonitrile)

Methodology:

-

Initial Condition Screening:

-

Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.0. Causality: The buffer at this pH will ensure the carboxylic acid is mostly protonated, leading to better retention on a C18 column.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detector: Set to a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan), and use a Photodiode Array (PDA) detector to monitor peak purity across all stressed samples.

-

-

Gradient Optimization:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent and degradation products from a mixed solution of all stressed samples.

-

Analyze the resulting chromatogram. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the nearest eluting degradant peak.

-

Systematically adjust the gradient slope, initial/final %B, and run time to optimize the separation.

-

-

Method Specificity and Validation:

-

Specificity: The cornerstone of a SIAM. Inject individual stressed samples and a composite mixture. The method is specific if the parent peak is resolved from all degradation products. Use PDA peak purity analysis to confirm that the parent peak in the stressed samples is spectrally pure and free of co-eluting degradants.

-

Validation: Once specificity is established, validate the method according to ICH Q2(R1) guidelines for Linearity, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).

-

Conclusion and Forward Look

This guide has outlined a rigorous, methodology-driven approach to characterizing the solubility and stability of 7-Hydroxy-1-benzothiophene-5-carboxylic acid. By grounding our investigation in the principles of physical organic chemistry and adhering to industry-standard protocols, we can build a comprehensive understanding of this promising molecule. The predicted pH-dependent solubility and potential for oxidative degradation are key risk factors that must be experimentally confirmed and quantified. The successful development of a validated stability-indicating HPLC method is the ultimate analytical tool that will support all subsequent stages of development, from formulation to long-term stability studies. The data generated through these workflows will be indispensable for establishing a robust CMC (Chemistry, Manufacturing, and Controls) package, paving the way for successful preclinical and clinical advancement.

References

-

Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

-

PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pandey, G., et al. (2015). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 114, 138-145. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Slideshare. (2014). Stability indicating assay. Retrieved from [Link]

-

Patel, K. D., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473–479. [Link]

-

Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Symeres. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT, 11(10). [Link]

Sources

- 1. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-1-benzothiophene-2-carboxylic acid | C9H6O3S | CID 268651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Hydroxycoumarin-3-carboxylic Acid | C10H6O5 | CID 5337757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Stability indicating assay | PPT [slideshare.net]

- 7. ijcrt.org [ijcrt.org]

- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1-benzothiophene-5-carboxylic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2] This guide delves into the specific history, synthesis, and evolving applications of a particularly intriguing derivative: 7-Hydroxy-1-benzothiophene-5-carboxylic acid . While the definitive "discovery" of this exact molecule is not prominently documented as a singular breakthrough, its history is intrinsically linked to the broader exploration of benzothiophenes as pharmacologically active agents. This guide will trace the probable synthetic pathways leading to its creation and explore its significance in the context of modern drug discovery.

The Benzothiophene Core: A Legacy of Therapeutic Potential

The journey to understanding 7-Hydroxy-1-benzothiophene-5-carboxylic acid begins with an appreciation for its parent structure. Benzothiophene and its derivatives have been the subject of intensive research for decades, revealing a remarkable spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4] This wide range of activities has cemented the benzothiophene nucleus as a versatile starting point for the development of novel therapeutics.

Tracing the Synthetic Lineage: From Ester to Acid

Direct historical records detailing the first synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid are scarce. However, the existence of its ethyl ester, Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate (CAS 831222-72-1) , provides a crucial breadcrumb trail.[5] In synthetic chemistry, it is a common strategy to synthesize a carboxylic acid via its corresponding ester, which can offer advantages in purification and handling. Therefore, the history of the acid is likely intertwined with the first successful synthesis of its ethyl ester.

Postulated Synthetic Pathways

Several established methods for the synthesis of the benzothiophene ring system could be adapted to produce Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate. One of the most plausible and widely used methods involves the cyclization of a substituted thiophene. A potential retrosynthetic analysis is presented below:

Figure 1: A generalized retrosynthetic pathway for Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate.

A more detailed, forward-looking synthetic protocol, based on common benzothiophene synthesis strategies, would likely involve the following key steps:

Experimental Protocol: A Plausible Synthesis of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate

-

Synthesis of a Substituted Thiophenol: The synthesis would likely commence with a commercially available, appropriately substituted benzene derivative. For instance, a di-substituted benzene with functional groups that can be converted to a thiol and a group that can participate in the thiophene ring formation.

-

Alkylation of the Thiophenol: The resulting thiophenol would then be alkylated with a reagent containing the future C2 and C3 of the thiophene ring, as well as the ester functionality. A common choice would be an alpha-haloacetate derivative.

-

Intramolecular Cyclization: The crucial step is the intramolecular cyclization to form the benzothiophene ring. This is often achieved under acidic conditions, promoting an electrophilic attack of the thioether onto the aromatic ring, followed by dehydration.

-

Functional Group Manipulation: Depending on the starting materials, subsequent steps might be necessary to introduce or unmask the hydroxyl group at the 7-position and the ester at the 5-position.